molecular formula C12H20N2O2 B6319329 (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 148925-97-7

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No. B6319329
CAS RN: 148925-97-7
M. Wt: 224.30 g/mol
InChI Key: ZSZOYMBXNYZPFL-UWVGGRQHSA-N
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Description

(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole, also known as DIPT, is a heterocyclic organic compound with a five-membered ring structure. It has a wide range of applications in the fields of organic chemistry and medicinal chemistry. It is used as a building block for the synthesis of a variety of compounds and as a catalyst in organic reactions. In addition, it has been found to have a number of biochemical and physiological effects, which make it a useful tool for scientific research.

Scientific Research Applications

Catalytic Applications in Polymerization

  • Catalysis in Copolymerization: The compound (4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole has been used as a ligand in palladium catalysis for the copolymerization of carbon monoxide with styrene, leading to highly isotactic copolymers. This research highlights the potential of this compound in polymer science, particularly in creating specific polymer structures (Binotti et al., 2003).

Chemical Synthesis and Structural Studies

  • Role in Chemical Synthesis: This compound has been involved in the synthesis of symmetrical tetrasubstituted bioxazoles and their subsequent reactions with nucleophiles. Such synthetic routes are crucial in developing novel compounds with potential applications in various fields, including pharmaceuticals (Andersen et al., 1997).

Applications in Optical and Electronic Materials

  • Optical and Electronic Material Development: Research indicates that derivatives of 2,2'-bioxazole, related to the given compound, have been synthesized and examined for their structural and electronic properties. These studies are significant in the field of material science, particularly in developing new optical and electronic materials (Ming, 1992).

Biocatalysis and Enzymatic Reactions

  • Biocatalytic Processes: The structure of this compound and its related compounds have been utilized in studies focusing on biotransformation and enzymatic reactions. Such research opens up avenues for using these compounds in biocatalysis, an essential aspect of green chemistry (Zadrozna & Kurkowska, 1997).

Asymmetric Synthesis and Catalysis

  • Asymmetric Catalysis: There is significant interest in using this compound as a ligand in asymmetric synthesis, particularly in reactions catalyzed by palladium. These studies contribute to the development of enantioselective synthetic methods, a key area in producing pharmaceuticals and fine chemicals (Takeuchi et al., 2001).

properties

IUPAC Name

(4R)-4-propan-2-yl-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOYMBXNYZPFL-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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